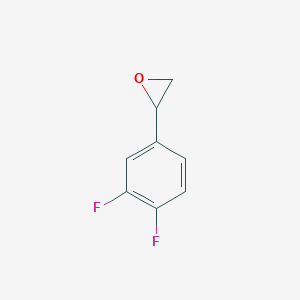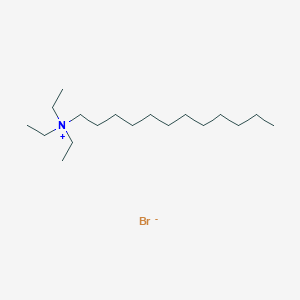
Triethyldodecylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyldodecylammonium bromide, also known as TEDAB, is a quaternary ammonium salt that is widely used in scientific research. It is a cationic surfactant that has a long hydrophobic chain and a positively charged nitrogen atom. TEDAB is a versatile compound that has been employed in various applications, including drug delivery, gene transfection, and catalysis. In
作用機序
Triethyldodecylammonium bromide exerts its biological effects by interacting with cell membranes and altering their properties. It has been shown to disrupt lipid bilayers and increase membrane permeability. Triethyldodecylammonium bromide can also form complexes with DNA and RNA, which facilitates their delivery into cells. In addition, Triethyldodecylammonium bromide can interact with proteins and enzymes, leading to changes in their activity and conformation.
Biochemical and Physiological Effects
Triethyldodecylammonium bromide has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. Triethyldodecylammonium bromide has also been shown to modulate the immune response by activating macrophages and increasing the production of cytokines. In addition, Triethyldodecylammonium bromide has been reported to have antimicrobial activity against a variety of bacteria and fungi.
実験室実験の利点と制限
Triethyldodecylammonium bromide has several advantages as a research tool. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions and can be easily modified to suit specific experimental needs. However, Triethyldodecylammonium bromide has some limitations as well. It can be toxic to cells at high concentrations and can interfere with some assays. In addition, the long hydrophobic chain of Triethyldodecylammonium bromide can make it difficult to dissolve in aqueous solutions.
将来の方向性
There are several future directions for Triethyldodecylammonium bromide research. One area of interest is the development of Triethyldodecylammonium bromide-based drug delivery systems that can target specific tissues and cells. Another area of research is the use of Triethyldodecylammonium bromide as a catalyst in organic synthesis reactions. Additionally, the investigation of the mechanism of action of Triethyldodecylammonium bromide and its interactions with biomolecules will provide valuable insights into its biological effects. Finally, the development of new derivatives of Triethyldodecylammonium bromide with improved properties and reduced toxicity will expand its potential applications in scientific research.
Conclusion
In conclusion, Triethyldodecylammonium bromide is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool in drug delivery, gene transfection, and catalysis. The synthesis method of Triethyldodecylammonium bromide is relatively simple, and it can be easily modified to suit specific experimental needs. Triethyldodecylammonium bromide has a wide range of biochemical and physiological effects, and its future directions are promising. Further research on Triethyldodecylammonium bromide will undoubtedly lead to new discoveries and applications in the field of scientific research.
合成法
Triethyldodecylammonium bromide can be synthesized via the quaternization reaction of triethyldodecylamine with hydrobromic acid. The reaction yields Triethyldodecylammonium bromide as a white crystalline solid that is soluble in water and organic solvents. The purity of Triethyldodecylammonium bromide can be improved by recrystallization and column chromatography.
科学的研究の応用
Triethyldodecylammonium bromide has been extensively used in scientific research due to its unique properties. It has been employed as a surfactant in micelle formation, which is crucial in drug delivery and gene transfection. Triethyldodecylammonium bromide micelles have been shown to enhance the solubility and bioavailability of hydrophobic drugs and improve the transfection efficiency of plasmid DNA. Triethyldodecylammonium bromide has also been used as a catalyst in organic synthesis reactions, such as the aldol condensation and Michael addition reactions.
特性
CAS番号 |
18186-71-5 |
|---|---|
製品名 |
Triethyldodecylammonium bromide |
分子式 |
C18H40BrN |
分子量 |
350.4 g/mol |
IUPAC名 |
dodecyl(triethyl)azanium;bromide |
InChI |
InChI=1S/C18H40N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
VVNBOKHXEBSBQJ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
正規SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
関連するCAS |
18144-34-8 (Parent) |
同義語 |
C10-TEA dectriethyl ammonium decyltriethylammonium bromide N,N,N-triethyl-1-dodecylammonium N,N,N-triethyl-1-dodecylammonium bromide N,N,N-triethyl-1-dodecylammonium chloride triethyldodecylammonium bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



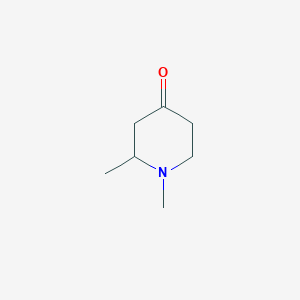

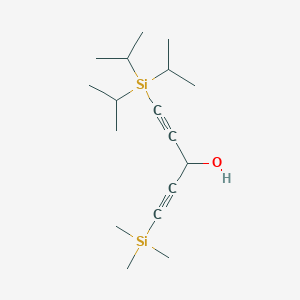
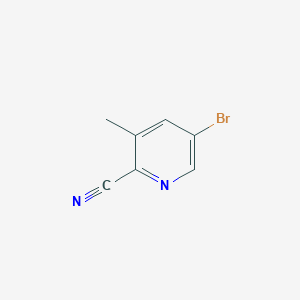

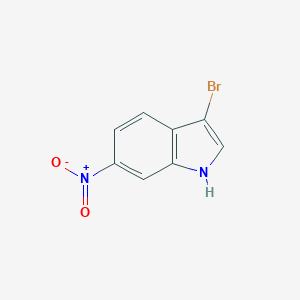
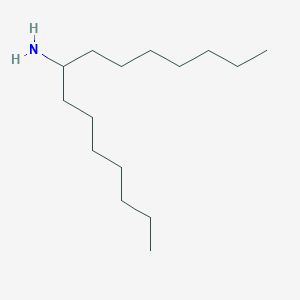
![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)
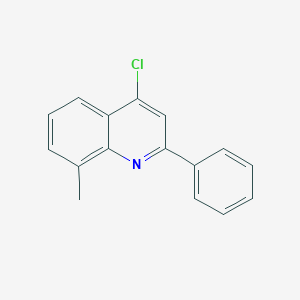
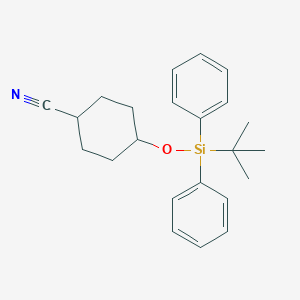
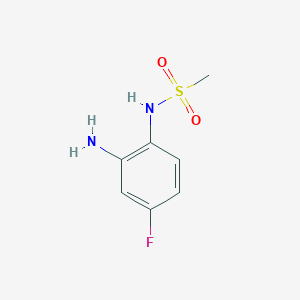
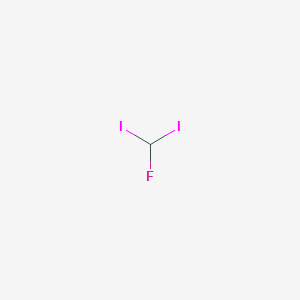
![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester](/img/structure/B176437.png)
